Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

Description

Definition and Chemical Classification of C10-14-Alkyl Benzenesulfonic Acid Sodium Salts

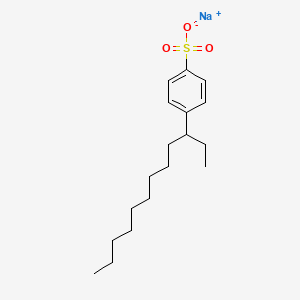

Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts belong to the linear alkylbenzene sulfonate family, representing a sophisticated class of anionic surfactants with distinct molecular architecture. The general molecular formula for these compounds is C18H29NaO3S, with a molecular weight of 348.5 grams per mole. The structural composition consists of a benzene ring sulfonated at the para position, attached to a linear alkyl chain ranging from 10 to 14 carbon atoms at non-terminal positions. This specific configuration creates an amphiphilic molecule featuring both hydrophilic sulfonate head groups and hydrophobic alkylbenzene tail groups, enabling exceptional surface-active properties.

The linear alkyl carbon chain typically contains 10 to 14 carbon atoms, with the approximate mole ratio varying regionally but maintaining weighted averages between 11.7 and 11.8 carbon atoms. The alkyl chains demonstrate greater than 95% linearity, distinguishing these compounds from their branched predecessors. Commercial linear alkylbenzene sulfonates consist of more than 20 individual components, representing different alkyl chain lengths and aromatic ring positions along the linear alkyl chain. Despite this complexity, the ratio of various homologs and isomers remains relatively constant across different detergent and cleaning applications.

The chemical identity includes multiple Chemical Abstracts Service numbers reflecting different alkyl chain lengths: 69669-44-9 for C10-14-alkyl derivatives, 68411-30-3 for C10-13 alkylbenzene sulfonic acid sodium salt, and 85117-50-6 for C10-14 monoalkylbenzene sulfonic acid sodium salt. The European Community number 274-070-8 provides additional regulatory identification for these compounds. The physical characteristics include appearance as white to off-white crystalline powder with high water solubility exceeding 100 grams per liter at 20 degrees Celsius.

Table 1: Physical and Chemical Properties of C10-14-Alkyl Benzenesulfonic Acid Sodium Salts

Historical Development of Linear Alkylbenzene Sulfonates as Key Surfactants

The historical evolution of linear alkylbenzene sulfonates represents a significant paradigm shift in synthetic detergent technology, driven by both performance requirements and environmental considerations. Branched alkylbenzene sulfonates were initially introduced in the early 1930s and experienced substantial growth from the late 1940s onwards, often abbreviated as syndets in early literature. These early synthetic detergents were prepared through Friedel-Crafts alkylation of benzene with propylene tetramer, also called tetrapropylene, followed by sulfonation. The propylene tetramer, representing a broad mixture of compounds formed by oligomerization of propene, resulted in highly branched molecular structures.

Compared to traditional soaps, branched alkylbenzene sulfonates offered superior tolerance to hard water and enhanced foaming characteristics. However, the highly branched tail structure created significant biodegradation challenges, as these compounds proved difficult for natural biological systems to decompose. Branched alkylbenzene sulfonates became widely blamed for the formation of extensive stable foam expanses in wastewater discharge areas including lakes, rivers, and coastal regions, creating problematic sea foams. Additionally, these compounds caused foaming problems in sewage treatment facilities and contaminated drinking water supplies.

The environmental crisis precipitated by branched alkylbenzene sulfonates led to their systematic phase-out from most detergent products during the 1960s decade. Linear alkylbenzene sulfonates emerged as the environmentally responsible replacement, demonstrating significantly more rapid biodegradation characteristics. Linear alkylbenzene sulfonates were introduced in 1964 as the readily biodegradable replacement for highly branched alkylbenzene sulfonates. This transition marked a critical milestone in sustainable chemistry, as the linear molecular structure proved far more amenable to biological degradation processes.

The late 1960s witnessed the substantial replacement of dodecylbenzene sulfonate with linear alkylbenzene sulfonates in the United States, Japan, and many European countries. During the late 1970s, with the installation of production facilities worldwide, the capacity for alkylbenzene sulfonate production increased linearly. Global demand for linear alkylbenzene sulfonates enhanced dramatically from 1 million metric tons per year in 1980 to 1.8 million metric tons in 1990. Production capacity reached approximately 2.4 million tons per year by 2000, demonstrating sustained market growth.

Global Production Volumes and Industrial Significance

Contemporary global production of linear alkylbenzene sulfonates has achieved unprecedented scales, reflecting their fundamental importance in modern cleaning and surfactant applications. Global production increased significantly from approximately one million tons in 1980 to around 3.5 million tons in 2016, establishing linear alkylbenzene sulfonates as the most produced anionic surfactant category after traditional soaps. The global linear alkylbenzene market was valued at 8.16 billion United States dollars in 2022 and is anticipated to grow at a compound annual growth rate of 4.4% from 2023 to 2030.

The global linear alkylbenzene market size reached 4.55 million tons in 2024, with projections indicating growth to 6.22 million tons by 2033, exhibiting a compound annual growth rate of 3.37% during the 2025-2033 period. Asia-Pacific currently dominates the global market, holding a significant market share of 47.8% in 2024. The worldwide linear alkylbenzene market is witnessing substantial growth due to its pivotal position in surfactant manufacturing, especially for household and industrial cleaning applications.

Regional production capacity demonstrates significant geographical concentration. The world production capacity of linear alkylbenzene in 2018 was 1.4 million tons, with an average increase of 2.2% in production capacity predicted from 2018 to 2030. Average global demand growth is estimated at 4.7% for the 2020 to 2027 period. The Middle East accounts for approximately 20% of global production capacity, with regional producers primarily concentrated in Saudi Arabian and Qatari companies.

Table 2: Global Linear Alkylbenzene Production and Market Data

Major petroleum and petrochemical companies including ExxonMobil, Shell, Sasol, and Chevron supply kerosene and benzene for linear alkylbenzene production. Sasol and Chevron have integrated their operations forward, utilizing their feedstock to produce linear alkylbenzene to reduce supplier costs. The industry exhibits moderate vertical integration levels, with linear alkylbenzene either converted to linear alkylbenzene sulfonate or directly supplied for end-user applications.

In North America, approximately 390,000 metric tons of linear alkylbenzene sulfonates were consumed in 2000, representing combined United States and Canadian demand. European production in 2000 reached approximately 400,000 metric tons. Japanese production in 2001 totaled approximately 85,000 metric tons, where all producers are consortium members. The European consumption of linear alkylbenzene sulfonates in detergent applications covered by the Human and Environmental Risk Assessment project was approximately 350 kilotons in 2005, representing more than 80% of total European consumption estimated at 430 kilotons that year.

Contemporary applications span numerous consumer and industrial sectors. Linear alkylbenzene sulfonates serve as primary cleaning agents in laundry detergents and cleaners at concentrations up to 25% in consumer products, with somewhat higher concentrations in industrial and commercial products. These compounds function as emulsifiers, processing aids specific to petroleum production, corrosion inhibitors, and general surfactants. Consumer applications include fuel agents, lubricating agents, and household products. Manufacturing sectors utilizing these compounds include fabricated metal product manufacturing, oil and gas drilling and extraction support activities, plastics material and resin manufacturing, photographic film and chemical manufacturing, and basic organic chemical manufacturing.

Properties

IUPAC Name |

sodium;4-dodecan-3-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWFOVSCUWIEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058711 | |

| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6 | |

| Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts are the molecules and surfaces that require the properties of a surfactant. This compound is used as a cleansing agent, emulsifying agent, dispersing agent, and wetting agent. It interacts with these targets to alter their properties and facilitate various processes.

Mode of Action

This compound: acts as a surfactant, reducing surface tension and promoting the formation of emulsions. It interacts with its targets by adhering to their surfaces and altering their interaction with the surrounding environment. This results in improved wetting, dispersion, and emulsification properties.

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that this compound plays a crucial role in the sulfonation reaction pathway. The compound is produced when 4-C10-13-sec-alkylbenzene and sulfur trioxide react in a continuous reactor, followed by neutralization with sodium hydroxide or sodium carbonate.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a surfactant, it is expected to have high solubility in water, which could influence its bioavailability

Result of Action

The molecular and cellular effects of This compound are primarily related to its surfactant properties. It alters the surface properties of its targets, leading to improved wetting, dispersion, and emulsification. This can result in more effective cleansing, improved distribution of substances in a solution, and the formation of stable emulsions.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of water is crucial for its function as a surfactant. Additionally, it is stable under normal conditions, but decomposes on heating, producing toxic and corrosive fumes. Therefore, the environment in which this compound is used can significantly impact its effectiveness and stability.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are known to interact with various biomolecules, including proteins and lipids, primarily through hydrophobic interactions and ionic bonds. These interactions can alter the properties and functions of these biomolecules, potentially influencing biochemical reactions.

Cellular Effects

The effects of Benzenesulfonic acid, C10-14-alkyl derivsThey may also interfere with cell signaling pathways and gene expression by interacting with membrane proteins and lipids.

Molecular Mechanism

The molecular mechanism of action of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they likely exert their effects at the molecular level by interacting with biomolecules such as proteins and lipids, potentially altering their structure and function. They may also influence gene expression by interacting with DNA or RNA molecules.

Temporal Effects in Laboratory Settings

The temporal effects of Benzenesulfonic acid, C10-14-alkyl derivsLike other surfactants, they may degrade over time, especially under certain conditions such as high temperatures.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts in animal models. High doses of surfactants can be toxic and cause adverse effects.

Metabolic Pathways

The metabolic pathways involving Benzenesulfonic acid, C10-14-alkyl derivsSurfactants can be metabolized by various enzymes in the body, leading to their breakdown and removal.

Transport and Distribution

The transport and distribution of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are likely to be distributed throughout the body due to their ability to mix with both water and fats.

Subcellular Localization

The subcellular localization of Benzenesulfonic acid, C10-14-alkyl derivsDue to their amphipathic nature, they may be found in various cellular compartments, including the cytoplasm and cell membranes.

Biological Activity

Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts (CAS No. 68584-22-5), commonly referred to as linear alkylbenzenesulfonate (LAS), is a surfactant widely used in various applications, including detergents and agricultural formulations. This article explores its biological activity based on diverse research findings, including toxicity assessments, genotoxicity studies, and environmental impact.

- Molecular Formula : C₁₄H₃₁NaO₃S

- Molecular Weight : 288.47 g/mol

- Solubility : Water-soluble with a critical micelle concentration (CMC) of approximately 0.1 mM.

- Physical State : Solid at ambient temperatures with a melting point around 198.5°C.

Acute Toxicity

The acute toxicity of benzenesulfonic acid, C10-14-alkyl derivatives has been assessed through various studies:

| Route of Exposure | LD50 (mg/kg bw) | Species | Notes |

|---|---|---|---|

| Oral | 530 - 1470 | Rat | Moderate acute toxicity observed. |

| Oral | 1250 - 2300 | Mouse | Signs include piloerection and diarrhea. |

| Dermal | 2000 | Rabbit | Severe skin reactions observed at high doses. |

These values indicate that while the compound exhibits moderate acute toxicity via oral routes, dermal exposure shows limited data but suggests potential for irritation and burns at high concentrations .

Subchronic and Chronic Toxicity

Long-term exposure studies indicate that the liver, kidneys, and intestinal tract are the primary target organs for toxicity. The highest No Observed Adverse Effect Level (NOAEL) identified is 85 mg/kg bw/day based on a rat study over nine months . The lowest Observed Adverse Effect Level (LOAEL) was noted at 115 mg/kg bw/day, associated with slight renal degeneration.

Genotoxicity and Carcinogenicity

Extensive testing has demonstrated that benzenesulfonic acid, C10-14-alkyl derivatives do not exhibit genotoxic properties. In vitro studies using bacterial mutagenicity assays (Salmonella) showed no evidence of mutagenicity with or without metabolic activation . Furthermore, in vivo studies indicated no significant chromosome aberrations following exposure to high doses in mice and rats .

Regarding carcinogenicity, the available data do not support any carcinogenic potential for these compounds based on the weight of evidence from analogous substances .

Environmental Impact

Benzenesulfonic acid derivatives are known for their environmental persistence and bioaccumulation potential. They are primarily found in wastewater due to their extensive use in cleaning products and agricultural applications. Studies have shown that these compounds can affect aquatic organisms, such as inhibiting spore germination in ferns like Ceratopteris thalictroides, highlighting their ecological implications .

Case Studies

- Aquatic Toxicity Study : A study investigating the effects of LAS on aquatic ecosystems revealed significant impacts on the germination rates of aquatic plants, suggesting potential disruptions to local biodiversity .

- Occupational Exposure Assessment : Research assessing workers exposed to LAS in industrial settings indicated respiratory irritation but no significant long-term health effects when proper safety measures were implemented .

Scientific Research Applications

Surfactant Applications

A. Agricultural Use

Benzenesulfonic acid derivatives are commonly used as surfactants in pesticide formulations. They enhance the effectiveness of active ingredients by improving wetting, spreading, and adherence to plant surfaces. This application is crucial for ensuring that pesticides function effectively on crops and raw agricultural commodities .

B. Industrial Cleaning Agents

These compounds serve as effective cleaning agents in various industrial applications. Their surfactant properties allow them to reduce surface tension, facilitating the removal of dirt and grease from surfaces. They are often found in formulations for detergents and cleaning products used in both household and industrial settings .

C. Oil Recovery

In the field of enhanced oil recovery (EOR), benzenesulfonic acid derivatives are utilized to improve the efficiency of oil extraction processes. They act as surfactants that modify the interfacial tension between oil and water, thereby enhancing the displacement of oil from reservoirs .

Emulsifying Agents

Benzenesulfonic acid derivatives are also employed as emulsifiers in food and cosmetic industries. Their ability to stabilize emulsions makes them valuable for creating stable mixtures of oil and water-based products. This application is particularly relevant in the formulation of creams, lotions, and food products where consistent texture and stability are required .

Environmental Applications

A. Wastewater Treatment

The use of benzenesulfonic acid derivatives in wastewater treatment processes has been studied extensively. They can aid in the removal of contaminants by acting as flocculants or coagulants, which help aggregate suspended particles for easier removal during treatment processes .

B. Remediation of Contaminated Sites

Research indicates that these compounds can be effective in remediating sites contaminated with hydrophobic organic compounds (HOCs). By reducing interfacial tensions and enhancing solubilization, they facilitate the mobilization and extraction of pollutants from soil and groundwater .

Case Studies

Comparison with Similar Compounds

Structural Variations and Chain Length

Benzenesulfonic Acid, C10-13-Alkyl Derivatives, Sodium Salts (CAS 90194-45-9)

- Structure : Similar to the C10-14 derivative but with a shorter alkyl chain range (C10–C13).

- Properties: Shorter chains reduce hydrophobicity, lowering LogPow (1.4 vs.

- Applications : Used in detergents and emulsifiers; shorter chains may reduce surfactant efficiency in hard water .

Sodium Dodecylbenzene Sulfonate (SDBS; CAS 25155-30-0)

- Structure : A specific LAS with a C12 alkyl chain (molecular weight ~348 g/mol).

- Properties : Higher foaming capacity than C10-14 derivatives due to optimized chain length. LogPow ≈ 1.2–1.4, similar to C10-14 LAS .

- Applications : Common in organic food processing as an antimicrobial agent; regulated under USDA National Organic Program .

Benzenesulfonic Acid, 4-C10-13-sec-Alkyl Derivatives (CAS 85536-14-7)

- Structure : Branched (secondary) alkyl chains (C10–C13).

- Properties : Branched structures reduce biodegradability and increase persistence in aquatic environments. LogPow ≈ 6.78, indicating higher bioaccumulation risk .

- Regulatory Status : Subject to stricter regulations under REACH due to environmental toxicity .

Sulfonic Acids, C14-17-sec-Alkane, Sodium Salts

- Structure : Longer, branched alkyl chains (C14–C17).

- Properties : High LogPow (>3) and BCF (>100), leading to significant bioaccumulation. Used in heavy-duty industrial cleaners but phased out in some regions .

Physicochemical and Environmental Properties

Key Findings :

- Biodegradability : Linear LAS (C10-14) degrades faster than branched analogs, minimizing ecological impact .

- Toxicity : C10-14 LAS exhibits low mutagenicity and acute toxicity (LD50 > 2,000 mg/kg) , whereas branched derivatives show higher chronic toxicity .

- Foaming Efficiency : SDBS (C12) outperforms C10-14 LAS in foaming due to optimal chain length .

Regulatory and Industrial Status

- C10-14 LAS : Compliant with EU REACH and U.S. EPA guidelines; listed in ECHA’s Registered Substances database .

- Branched Derivatives : Restricted under EU regulations (e.g., 4-C10-13-sec-alkyl) due to endocrine disruption risks .

- SDBS : Approved for organic food processing under USDA 7 CFR 205.605(b) .

Preparation Methods

Alkylation of Benzene

- Objective: Introduce the C10-14 alkyl group onto the benzene ring.

- Method: Benzene is alkylated using linear or branched alkanes (typically C10-C14) under Friedel-Crafts alkylation conditions.

- Catalysts: Commonly aluminum chloride (AlCl3) or other Lewis acids.

- Reaction Conditions: Controlled temperature and pressure to favor monoalkylation and minimize polyalkylation.

- Outcome: Formation of linear alkylbenzenes (LABs) with the desired alkyl chain length.

Sulfonation of Alkylbenzene

- Objective: Introduce the sulfonic acid group (-SO3H) onto the alkylbenzene.

- Reagents: Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).

- Process: The alkylbenzene undergoes electrophilic aromatic substitution with SO3 to form alkylbenzenesulfonic acid.

- Conditions: Typically carried out in a sulfonation reactor with controlled temperature to avoid over-sulfonation.

- Product: Alkylbenzenesulfonic acid with C10-14 alkyl chains.

Neutralization to Sodium Salt

- Objective: Convert the sulfonic acid to its sodium salt to enhance water solubility.

- Reagents: Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).

- Method: The sulfonic acid is neutralized by adding an aqueous sodium base.

- Result: Formation of benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1. Alkylation | Benzene + C10-C14 alkanes | Lewis acid catalyst, heat | Linear alkylbenzene (LAB) |

| 2. Sulfonation | LAB + SO3 or ClSO3H | Sulfonation reactor, temp control | Alkylbenzenesulfonic acid |

| 3. Neutralization | Alkylbenzenesulfonic acid + NaOH | Aqueous solution | Benzenesulfonic acid, C10-14-alkyl sodium salts |

Research Findings and Industrial Insights

- Selectivity and Yield: Research indicates that controlling alkylation conditions (catalyst type, temperature, molar ratios) is critical for obtaining high selectivity towards monoalkylated benzenes with desired chain lengths, which directly affects surfactant quality.

- Sulfonation Efficiency: Sulfur trioxide is preferred for sulfonation due to its high reactivity and ability to produce sulfonic acids with minimal side products.

- Environmental and Safety Considerations: The neutralization step produces sodium salts that are safer and more environmentally friendly compared to free sulfonic acids. However, sulfonation reagents and intermediates require careful handling due to their corrosive nature.

- Product Variability: The alkyl chain length distribution (C10-C14) influences the surfactant properties such as foaming, detergency, and biodegradability.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Alkyl chain length | C10 to C14 | Linear or branched alkyl groups |

| Alkylation catalyst | AlCl3 or other Lewis acids | Controls selectivity |

| Alkylation temperature | 50–150 °C | Higher temps may cause polyalkylation |

| Sulfonation reagent | SO3 or chlorosulfonic acid | SO3 preferred for cleaner reaction |

| Sulfonation temperature | 25–80 °C | Controlled to avoid over-sulfonation |

| Neutralization agent | NaOH or Na2CO3 | Converts acid to sodium salt |

| Final product form | Liquid or wet solid | High water solubility |

Q & A

Q. How can researchers accurately characterize the structural heterogeneity of C10-14-alkyl benzenesulfonate sodium salts?

- Methodological Answer : Structural characterization requires a combination of analytical techniques:

- Mass Spectrometry (MS) : Resolves alkyl chain length distribution (C10-C14) and identifies sulfonate group placement .

- Nuclear Magnetic Resonance (NMR) : Confirms aromatic ring substitution patterns (e.g., para-substitution) and branching in alkyl chains .

- High-Performance Liquid Chromatography (HPLC) : Separates homologs and isomers, critical for purity assessment .

- Example Data :

| Technique | Key Output | Reference |

|---|---|---|

| MS | Alkyl chain distribution (C10: 15%, C12: 50%, C14: 35%) | |

| NMR | Para-substitution confirmed via aromatic proton splitting |

Q. What synthetic routes are most effective for producing high-purity C10-14-alkyl benzenesulfonate sodium salts?

- Methodological Answer :

- Sulfonation of Linear Alkylbenzenes (LAB) : React LAB with sulfur trioxide (SO₃) gas, followed by neutralization with NaOH. Key parameters:

- Temperature control (40–50°C) minimizes byproducts like sulfones .

- Post-synthesis purification via solvent extraction removes unreacted LAB .

- Quality Control : Monitor sulfonic acid content via titration and validate purity using ion chromatography .

Advanced Research Questions

Q. How do C10-14-alkyl benzenesulfonate sodium salts enhance encapsulation efficiency of hydrophilic drugs, and what factors influence this property?

- Methodological Answer :

- Mechanism : The amphiphilic structure forms micelles that entrap hydrophilic molecules via electrostatic interactions between sulfonate groups and charged drug moieties .

- Key Variables :

- Alkyl Chain Length : Longer chains (C14) improve micelle stability (critical micelle concentration: ~0.1 mM) .

- pH Sensitivity : Optimal encapsulation occurs at pH > 4, where sulfonate groups remain ionized .

- Experimental Design :

- Use dynamic light scattering (DLS) to measure micelle size (e.g., 20–50 nm).

- Compare encapsulation efficiency (%) across homologs (C10 vs. C14) .

Q. What methodologies resolve contradictions in ecotoxicological data for C10-14-alkyl benzenesulfonate sodium salts?

- Methodological Answer : Conflicting data on biodegradability and toxicity arise from:

- Chain-Length Variability : Shorter chains (C10) degrade faster (90% in 28 days) but show higher acute toxicity (LC50: 2 mg/L for Daphnia) versus C14 (LC50: 10 mg/L) .

- Analytical Artifacts : Use standardized OECD Test Guidelines (e.g., OECD 301F for biodegradation) to minimize variability .

- Resolution Workflow :

Conduct congener-specific toxicity assays.

Cross-validate with high-resolution LC-MS to quantify homolog fractions in test solutions .

Q. How do C10-14-alkyl benzenesulfonate sodium salts compare to structurally related surfactants in membrane disruption studies?

- Methodological Answer :

- Comparative Analysis :

| Compound | Critical Micelle Concentration (mM) | Membrane Disruption Efficiency (%) |

|---|---|---|

| C12-14 Benzenesulfonate | 0.15 | 85 |

| Sodium Dodecyl Sulfate | 8.2 | 70 |

| p-Toluenesulfonic Acid | N/A (non-surfactant) | <10 |

- Mechanistic Insight : The benzene ring enhances hydrophobic interactions with lipid bilayers, while sulfonate groups stabilize disrupted membranes .

Data Contradiction Analysis

Q. Why do some studies report low bioaccumulation potential for C10-14-alkyl benzenesulfonates, while others suggest moderate risks?

- Methodological Answer :

- LogPow Variability : Reported logPow values range from 1.4 (C10) to 3.2 (C14), influencing bioaccumulation predictions .

- Experimental Conditions :

- Freshwater vs. marine systems: Higher salinity reduces bioavailability in marine environments .

- Trophic magnification studies often overlook metabolite formation (e.g., sulfophenyl carboxylates) .

- Resolution : Use isotope-labeled homologs in bioconcentration assays to track uptake pathways .

Application-Oriented Questions

Q. What strategies optimize C10-14-alkyl benzenesulfonate sodium salts for use in electrochemical sensors?

- Methodological Answer :

- Surface Modification : Adsorb sulfonates onto gold electrodes via thiol linkages; confirm via cyclic voltammetry .

- Performance Metrics :

- Sensitivity improvement (e.g., 10-fold for dopamine detection).

- Stability in saline solutions (>1 week without desorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.